N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the construction of the pyrrolidine and thiophene rings followed by their coupling. One common method involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives are structurally related.
Uniqueness
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties.
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential applications based on current research findings.
1. Chemical Structure and Synthesis
The compound features a thiophene ring , a pyrrolidinone moiety , and an amide functional group , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidinone Moiety : This is achieved through the reaction of an appropriate amine with a carboxylic acid derivative.
- Coupling with Thiophene Derivative : The pyrrolidinone is coupled with a thiophene derivative using coupling reagents like N,N’-carbonyldiimidazole (CDI) in the presence of bases such as triethylamine (TEA) .
2.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxopyrrolidine structures have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 | 15 | |
Compound B | HCT116 | 20 | |
This compound | A549 | TBD | Current Study |
2.2 Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism of action appears to involve inhibition of bacterial growth through interference with cell wall synthesis or function .
Table 2: Antimicrobial Activity Summary
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : The compound could interact with various receptors, altering signaling pathways related to cell survival and apoptosis .
4. Case Studies
Several studies have highlighted the efficacy of similar compounds in treating cancer and bacterial infections:
- Study on Anticancer Properties : A recent investigation demonstrated that derivatives containing the oxopyrrolidine structure significantly reduced viability in A549 cells, suggesting a robust anticancer effect.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds revealed effective inhibition against resistant strains, indicating potential for therapeutic development against infections caused by resistant bacteria .
5. Conclusion
This compound shows promise as a candidate for further research in anticancer and antimicrobial therapies. Its unique structural features offer diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Future research should focus on detailed mechanistic studies and clinical trials to validate its therapeutic potential and optimize its use in clinical settings.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-10-12(17-16(20)14-4-3-9-21-14)6-7-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPTPUXWMEHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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